Carbonic Anhydrase II Binding Affinity of the Derived Sulfonamide
The sulfonamide derived from 2',6-difluorobiphenyl-2-sulfonyl chloride exhibits a measured dissociation constant (Kd) of 83 nM against recombinant human carbonic anhydrase II (hCA II) [1]. In contrast, related biphenyl sulfonamide-based hCA II inhibitors reported in the literature exhibit inhibition constants (Ki) spanning a broad range from 21 nM to 129 nM, with the 83 nM value placing the 2',6-difluorobiphenyl-derived compound within the upper half of this potency range [2].
| Evidence Dimension | Binding affinity (Kd) for hCA II |
|---|---|
| Target Compound Data | 83 nM (Kd) |
| Comparator Or Baseline | Literature biphenyl sulfonamide hCA II inhibitors: Ki range 21–129 nM |
| Quantified Difference | Target compound falls within top ~50% of reported potency range for this inhibitor class |
| Conditions | Recombinant human carbonic anhydrase II expressed in E. coli; kinetic dissociation constant determination |
Why This Matters
This nanomolar binding affinity establishes the 2',6-difluorobiphenyl scaffold as a viable pharmacophore for developing hCA II–targeted sulfonamide inhibitors, a clinically relevant target in glaucoma, epilepsy, and cancer.
- [1] BindingDB. BDBM50449831. Affinity Data: Kd = 83 nM for recombinant human carbonic anhydrase 2. View Source
- [2] Supuran, C.T.; et al. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 2009, 24, 1179-1184. View Source
